molecular formula C19H18 B12574422 2'-Phenylspiro[cyclopentane-1,1'-indene] CAS No. 194242-19-8

2'-Phenylspiro[cyclopentane-1,1'-indene]

Cat. No.: B12574422
CAS No.: 194242-19-8
M. Wt: 246.3 g/mol
InChI Key: FXNQEFAKUHAKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Phenylspiro[cyclopentane-1,1'-indene] is a spirocyclic compound characterized by a cyclopentane ring fused to an indene moiety at the 1,1' positions, with a phenyl substituent at the 2' position of the indene ring. Its systematic name follows IUPAC rules for spiro compounds . The compound is synthesized via enantioselective rhodium(III)-catalyzed reactions, as demonstrated by Li et al., achieving 77% yield and high optical purity ([α] = +48.1, CHCl₃) . Key applications include its role as an intermediate in medicinal chemistry, particularly in the development of CCR2 antagonists for diabetes treatment .

Properties

CAS No.

194242-19-8

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

2'-phenylspiro[cyclopentane-1,1'-indene]

InChI

InChI=1S/C19H18/c1-2-8-15(9-3-1)18-14-16-10-4-5-11-17(16)19(18)12-6-7-13-19/h1-5,8-11,14H,6-7,12-13H2

InChI Key

FXNQEFAKUHAKTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Phenylspiro[cyclopentane-1,1’-indene] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2 + 2] cycloaddition reaction, which involves the reaction of a suitable olefin with a carbene precursor . Another approach is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .

Industrial Production Methods

Industrial production of 2’-Phenylspiro[cyclopentane-1,1’-indene] may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Phenylspiro[cyclopentane-1,1’-indene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .

Comparison with Similar Compounds

Key Observations:

  • Ring Size Impact : Cyclopentane-based spiro compounds (e.g., 2'-phenylspiro[cyclopentane-1,1'-indene]) exhibit lower ring strain compared to cyclopropane analogs, enhancing stability and enabling broader pharmaceutical applications .
  • Stereochemical Complexity : Enantioselective synthesis methods (e.g., Rh(III)-catalysis ) are critical for accessing optically pure spiroindenes, whereas cyclopropane derivatives often require radical or Lewis acid-mediated pathways .

2'-Phenylspiro[cyclopentane-1,1'-indene]:

  • Rhodium(III)-Catalyzed C–H Activation : Achieves high enantioselectivity (77% yield, [α] = +48.1) using Cu(OAc)₂ as an oxidant and alkynes as coupling partners .
  • Comparative Example : The dispiro cyclohexane-indene compound (Entry 3 in table) is synthesized via a K₂CO₃-mediated multicomponent reaction with β-nitrostyrene, yielding 30% .

Cyclopropane Derivatives:

  • Radical Cycloaddition : Spiro[cyclopropane-1,2'-indene]-1',3'-dione is synthesized using tandem Lewis acid/photoredox catalysis, leveraging β-nitrostyrene as a substrate .
  • Diastereoselective Spirocyclization : Nitro-substituted spiroindenes are prepared via nitroalkene cyclization, with diastereomeric ratios up to 10:1 .

Physicochemical Properties

Property 2'-Phenylspiro[cyclopentane-1,1'-indene] Spiro[cyclopropane-1,2'-indene]-1',3'-dione Dispiro[indene-cyclohexane-indene]
Molecular Weight (g/mol) 170.25 310.33 534.24
Melting Point (°C) Not reported 236 236 (decomposes)
Optical Activity ([α]D) +48.1 (CHCl₃) Not reported Racemic mixture
Hazard Classification H302 (Harmful if swallowed) Not classified Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.